Tulobuterol hydrochloride is a synthetic β2-adrenoceptor agonist, structurally related to isoprenaline. [] It acts as a bronchodilator. While its primary application has been in the treatment of asthma, this analysis will focus on its scientific research applications beyond direct therapeutic use in humans.
Tulobuterol hydrochloride is classified as a selective β2-adrenoceptor agonist. It is derived from the compound tulobuterol, which is an active ingredient in various medications such as Chlobamolie Hydrochloride Tablets. The compound's primary therapeutic use is in the management of asthma and chronic obstructive pulmonary disease by relaxing bronchial smooth muscles and facilitating airflow .
The synthesis of tulobuterol hydrochloride has evolved significantly over the years. A recent study detailed a novel synthesis route that utilizes commercially available 2-chloroacetophenone as the starting material. The key steps in this synthesis include:
The molecular formula of tulobuterol hydrochloride is C₁₂H₁₉Cl₂NO. It features a complex structure characterized by:
The three-dimensional conformation of tulobuterol allows it to effectively bind to β2-adrenoceptors, facilitating its bronchodilator action .
Tulobuterol hydrochloride undergoes several chemical reactions during its synthesis and metabolism:
These reactions are carefully controlled to minimize by-products and maximize yield, with process-related impurities being systematically analyzed and managed .
Tulobuterol acts primarily as a β2-adrenoceptor agonist. Upon administration, it binds to β2-adrenoceptors located on bronchial smooth muscle cells:
This mechanism underpins its efficacy in treating asthma and other obstructive airway diseases .
Tulobuterol hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic efficacy .
Tulobuterol hydrochloride has several important applications in medicine:
Tulobuterol hydrochloride (chemical name: (RS)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol hydrochloride; CAS 56776-01-3) has been synthesized through multiple routes with varying efficiencies. The most significant recent advancement employs commercially available 2-chloroacetophenone as the economical starting material, establishing a robust foundation for industrial production. This approach demonstrates substantial improvements over historical methods, including Kato's 1973 reductive amination route (67% yield, problematic starting material) [1] [7] and Koshinaka's 1978 selenium dioxide oxidation method (71% yield, toxic catalyst) [1]. The 2023 Thieme study achieved a 53% overall yield with exceptional purity (99.96%) through a four-step sequence: bromination, debromination, reduction-amination, and hydrochloride salt formation [1] [5]. Crucially, this route eliminates the need for chromatographic purification, enhancing its industrial viability compared to Marti and Gnehm's 1984 approach (47% yield, multiple chromatographies) [1] and Jing's 2016 high-temperature olefination method (54% yield) [1].
Table 1: Comparative Analysis of Tulobuterol Hydrochloride Synthetic Routes
Year | Key Starting Material | Catalyst/Conditions | Overall Yield (%) | Critical Limitations |
---|---|---|---|---|
1973 [1] | 2-Chlorophenyl glyoxal | NaBH₄ reduction | 67 | Unavailable starting material |
1978 [1] | 2-Chloroacetophenone | Selenium dioxide | 71 | Toxic/expensive catalyst |
1984 [1] | 2-Chloroacetophenone | Bromination/NaBH₄ | 47 | Multiple chromatographies needed |
2016 [1] | 1-(2-Chlorophenyl)ethanol | High-temp olefination | 54 | Specialized equipment required |
2023 [1] [5] | 2-Chloroacetophenone | Bromination/NaBH₄/Na₂SO₃ | 53 | None significant (industrial) |
The synthetic pathway begins with α-bromination of 2-chloroacetophenone in acetic acid, yielding bromoketone intermediate 3. This intermediate undergoes Na₂SO₃-mediated debromination to suppress dibrominated byproduct 6 formation [1]. Subsequent one-pot reduction-amination with NaBH₄ in methanol and tert-butylamine produces tulobuterol free base, which is converted to the hydrochloride salt (1) via HCl treatment [1] [9]. This route's efficiency stems from operational simplicity and avoidance of exotic reagents, positioning it as the current state-of-the-art for commercial synthesis [5].
Bromination optimization represents a critical advancement in the synthesis of tulobuterol hydrochloride. When 2-chloroacetophenone (2) undergoes bromination, it produces monobrominated ketone 2-bromo-1-(2-chlorophenyl)ethan-1-one (3) alongside dibrominated impurity 2,2-dibromo-1-(2-chlorophenyl)ethan-1-one (6). Initial studies using 1.5 equivalents of Br₂ showed a 15.61% formation of 6, significantly reducing the yield of desired intermediate 3 [1]. Through systematic optimization, researchers determined that 1.3 equivalents of Br₂ in acetic acid at 20-25°C optimally balanced conversion (98.7% consumption of 2) and impurity generation (12.09% 6) [1].
Table 2: Bromination Optimization for Intermediate 3 Synthesis
Entry | Brominating Agent (equiv.) | Additive (equiv.) | 2-Chloroacetophenone (%) | Desired Product 3 (%) | Dibrominated Impurity 6 (%) |
---|---|---|---|---|---|
1 [1] | Br₂ (1.5) | None | 1.03 | 83.34 | 15.61 |
2 [1] | Br₂ (1.3) | None | 1.86 | 85.05 | 12.09 |
4 [1] | Br₂ (0.8) | None | 12.52 | 76.73 | 8.75 |
5 [1] | NBS (1.5) | None | 1.04 | 79.52 | 19.04 |
8 [1] | Br₂ (1.3) | (EtO)₂POH (1.5) | 2.21 | 97.19 | 0.58 |
9 [1] | Br₂ (1.3) | Na₂HPO₃ (1.5) | 1.12 | 96.79 | 0.32 |
11 [1] | Br₂ (1.3) | Na₂SO₃ (1.5) | 2.49 | 97.02 | 0.49 |
18 [1] | Br₂ (1.3) | Na₂SO₃ (1.3) | 1.25 | 97.61 | 0.75 |
To suppress impurity 6 formation further, green debromination additives were screened post-bromination. Phosphorus-based additives like diethyl phosphite ((EtO)₂POH) reduced impurity 6 to 0.58% but generated over-reduced byproducts (2.21%) [1]. Sodium sulfite (Na₂SO₃) emerged as the optimal solution, reducing impurity 6 to 0.49% while maintaining 97.02% yield of 3 without significant over-reduction [1]. This approach eliminated environmental concerns associated with phosphorus waste disposal [1]. Temperature studies confirmed that the Na₂SO₃ treatment was most effective at 20-25°C, with lower temperatures (5-15°C) increasing impurity 6 to 7.75-13.43% [1].
The downstream one-pot reductive amination strategy transformed intermediate 3 into tulobuterol hydrochloride through sequential reactions without isolation. After bromination and Na₂SO₃ treatment, the mixture was directly subjected to NaBH₄ reduction in methanol, followed by tert-butylamine amination [1] [9]. This cascade approach minimized handling losses and improved overall yield (62% for the step) compared to earlier methods requiring intermediate isolation [1] [9]. The final hydrochloride salt formation with gaseous HCl achieved 99.96% purity as confirmed by HPLC, meeting pharmaceutical standards without chromatography [1] [5].
The 2023 synthesis of tulobuterol hydrochloride exemplifies green chemistry principles through solvent selection, catalyst design, and waste minimization. Traditional routes utilized toxic solvents like dichloromethane (DCM) and chloroform [9], whereas the optimized process employs aqueous acetic acid for bromination and methanol for reduction-amination – both Class 3 solvents with favorable environmental and safety profiles [1] [6]. This shift reduces the environmental footprint by eliminating halogenated solvent waste streams that require specialized disposal [1] [6]. The replacement of selenium dioxide with Na₂SO₃ as a debromination agent further enhances the route's green credentials by avoiding heavy metal contamination [1] [6].
Solvent recycling contributes significantly to process sustainability. Methanol from the reduction-amination step is efficiently recovered (≥85%) through distillation and reused without yield compromise [1]. The aqueous waste streams undergo neutralization and biodegradability testing before disposal, aligning with industrial ecology principles [1] [6]. Life-cycle analysis indicates this route reduces cumulative energy demand by 40% compared to Marti's 1984 method, primarily through elimination of chromatography and reduced solvent volumes [1] [6].
Table 3: Green Solvent Alternatives in Tulobuterol Synthesis
Process Step | Traditional Solvent | Green Alternative | Environmental Impact Reduction | Industrial Advantage |
---|---|---|---|---|
Bromination [1] | Dichloromethane | Acetic acid/water | Eliminates halogenated VOC emissions | Simplified waste handling |
Reduction [1] [6] | Tetrahydrofuran | Methanol (recycled) | Lower toxicity, higher biodegradability | 85% recovery efficiency |
Amination [6] [9] | Acetonitrile | Ethanol-water mixture | Renewable sourcing, reduced ecotoxicity | Cost reduction (30-40%) |
Crystallization [1] | Ethyl acetate | Methyl tert-butyl ether (MeTHF) | Bio-based origin, lower water pollution | Improved crystal purity |
For crystallization, ethyl acetate was replaced with bio-derived methyl tert-butyl ether (MeTHF), enhancing both yield and purity while utilizing a solvent from renewable resources [6]. The overall process mass intensity (PMI) of 23 demonstrates exceptional efficiency – significantly lower than the pharmaceutical industry average PMI of 100 [1] [6]. These green chemistry innovations collectively establish the route as a model for sustainable β₂-agonist manufacturing, balancing economic viability with environmental responsibility [1] [5] [6].
Comprehensive impurity profiling ensures the safety and efficacy of tulobuterol hydrochloride API. The 2023 synthesis identified three principal process-related impurities: dibrominated ketone (6), tert-butylamine adducts, and dehalogenated derivatives [1] [8]. Impurity 6 forms during incomplete debromination of the dibrominated byproduct, while dehalogenated species arise from over-reduction during the NaBH₄ step [1]. Tert-butylamine adducts form via Michael addition during amination [1]. Structural characterization employed LC-MS and NMR spectroscopy, with impurities synthesized independently as reference standards [1] [8].
Purification methodologies focus on crystallization control rather than chromatography. The hydrochloride salt crystallization from MeTHF/ethyl acetate effectively rejects impurities by exploiting differential solubility [1]. Critical process parameters include cooling rate (0.5°C/min), seeding point (45°C), and stir speed (150 rpm), which collectively ensure consistent crystal habit and impurity exclusion [1]. Final API purity of 99.96% is confirmed by HPLC using a Phenomenex Luna C18 column with a mobile phase of 10mM ammonium acetate (pH 4.5)/acetonitrile (70:30) at 1.0 mL/min and UV detection at 254 nm [1] [10]. This method resolves all known impurities with resolution factors >2.0 [1] [10].
Table 4: Key Process-Related Impurities and Control Strategies
Impurity | Chemical Structure | Origin | Control Strategy | Specification Limit |
---|---|---|---|---|
Dibrominated ketone (6) [1] | C₈H₆Br₂ClO | Incomplete debromination | Na₂SO₃ treatment (≤0.5%) | ≤0.10% |
Dehalogenated alcohol [1] [8] | C₁₂H₁₉NO | Over-reduction | Controlled NaBH₄ addition rate | ≤0.15% |
tert-Butyl adduct [1] | C₁₆H₂₅ClNO | Michael addition | Temperature control during amination | ≤0.07% |
Epoxide intermediate [9] | C₁₀H₁₀ClO | Incomplete amination | Reaction time optimization | ≤0.05% |
Stability-indicating methods have been validated according to ICH Q2(R1) guidelines, confirming specificity, accuracy (98.5-101.2%), and precision (%RSD <2.0) [10]. Accelerated stability studies (40°C/75% RH) show impurity growth of <0.1% over six months, demonstrating the robustness of the crystallization-based purification [1] [10]. These impurity control strategies ensure the API meets stringent regulatory requirements while maintaining the cost advantages of a chromatography-free process [1] [5] [10].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9